2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine
Overview
Description
2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine is a chemical compound that is part of the trifluoromethylpyridines (TFMP) group . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two chlorine atoms, one iodine atom, and a trifluoromethyl group attached to it .Mechanism of Action
Target of Action
It’s known that similar compounds are used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that similar compounds are used in the suzuki–miyaura coupling , a type of cross-coupling reaction, suggesting that it may participate in bond formation processes.
Biochemical Pathways
Similar compounds have been used in the synthesis of aminopyridines through amination reactions , indicating that it may influence amine-related biochemical pathways.
Pharmacokinetics
Its boiling point is 63-64° c at 002 mmHg , which might influence its volatility and therefore its absorption and distribution in the body.
Result of Action
Similar compounds have been used in the protection of crops from pests , suggesting that it may have biocidal properties.
Action Environment
Safety data suggests that it should be used only outdoors or in a well-ventilated area , indicating that ventilation may influence its efficacy and stability.
Safety and Hazards
2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It’s also a flammable liquid . Safety measures include ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as reverse transcriptase, by forming key hydrogen bonding interactions with the protein . These interactions can lower the pKa of cyclic carbamates, enhancing the compound’s potency in biochemical assays . Additionally, this compound may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound can impact cell signaling pathways, potentially altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, thereby inhibiting or activating their functions. For example, the inhibition of reverse transcriptase by this compound is mediated through hydrogen bonding interactions that stabilize the enzyme-inhibitor complex . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, toxic or adverse effects may be observed . Studies have identified threshold effects, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Additionally, high doses of this compound may lead to toxicity, affecting the overall health and function of the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, it may inhibit enzymes involved in the synthesis or degradation of certain metabolites, leading to changes in their concentrations. Understanding the metabolic pathways associated with this compound is essential for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within different cellular compartments can influence its efficacy and stability. Understanding these transport and distribution mechanisms is important for optimizing the use of this compound in biochemical and pharmaceutical applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Properties
IUPAC Name |
2,6-dichloro-3-iodo-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F3IN/c7-3-1-2(6(9,10)11)4(12)5(8)13-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIRWSFROXFNIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240769 | |
Record name | 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186405-02-6 | |
Record name | 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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